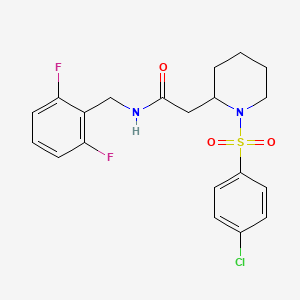
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,6-difluorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,6-difluorobenzyl)acetamide is a useful research compound. Its molecular formula is C20H21ClF2N2O3S and its molecular weight is 442.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,6-difluorobenzyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies demonstrating its pharmacological properties.
Chemical Structure and Synthesis
The molecular formula for this compound is C21H25ClN2O3S with a molecular weight of approximately 426.96 g/mol. The structure includes a piperidine ring, a sulfonyl group, and an acetamide moiety, which contribute to its unique chemical properties.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving suitable amines and dihalides.
- Introduction of the Sulfonyl Group : Sulfonylation is performed using sulfonyl chlorides in the presence of bases like triethylamine.
- Attachment of Aromatic Rings : The chlorophenyl and difluorobenzyl groups are introduced via nucleophilic substitution reactions with halogenated aromatic compounds.
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial Properties : Compounds with piperidine and sulfonyl groups have shown promising antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
- Anticancer Activity : In vitro studies using MTT assays have demonstrated anticancer potential, although specific data on this compound's efficacy compared to standard drugs is limited .
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
Case Studies
- Antimicrobial Study : A series of related compounds were evaluated for their antibacterial activity using the tube dilution technique. Results indicated that several derivatives exhibited strong activity comparable to standard antibiotics .
- Anticancer Evaluation : In a study assessing various piperidine derivatives, one compound demonstrated notable anticancer activity but was less effective than established chemotherapeutics like 5-fluorouracil .
- Enzyme Inhibition Analysis : The synthesized compounds were tested for their ability to inhibit urease and AChE. Some derivatives showed IC50 values indicating strong inhibitory effects, suggesting therapeutic potential in treating conditions like Alzheimer's disease .
The biological activity of this compound may involve:
- Target Interaction : The compound likely interacts with specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways.
- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to target proteins, potentially altering their functional states .
Comparative Biological Activity Table
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains piperidine and sulfonamide groups | Antimicrobial, anticancer, enzyme inhibition |
| Related Piperidine Derivative | Similar structural motifs | Anticancer activity (MTT assay), enzyme inhibition (AChE) |
| Sulfonamide Compounds | Sulfonamide functional group | Antibacterial action against multiple strains |
Propriétés
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-[(2,6-difluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF2N2O3S/c21-14-7-9-16(10-8-14)29(27,28)25-11-2-1-4-15(25)12-20(26)24-13-17-18(22)5-3-6-19(17)23/h3,5-10,15H,1-2,4,11-13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNVMCFLYBNBSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCC2=C(C=CC=C2F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













